molecular formula C18H24N4O3S B2468350 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide CAS No. 1211088-99-1

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide

Cat. No. B2468350
CAS RN: 1211088-99-1
M. Wt: 376.48
InChI Key: DGZRSPTWASBSLR-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine derivatives can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .

Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonist

This compound has been studied as a ligand for the alpha1-adrenergic receptor . The alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and are a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Neurological Conditions Treatment

The alpha1-adrenergic receptors, to which this compound shows affinity, are a significant target for various neurological conditions treatment . This includes conditions like Alzheimer’s disease .

5-HT1A Neuroreceptor Imaging

The compound has been used in the synthesis of macrocyclic appended 1-(2-methoxyphenyl)piperazine for 5-HT1A neuroreceptor imaging . The 5-HT1A receptors have been implicated in the pathogenesis of depression, anxiety, schizophrenia, epilepsy, and eating disorders .

Functionalization of Pyrazolylvinyl Ketones

This compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .

Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives

It can be used to prepare cyclic amine substituted Tröger’s base derivatives .

Preparation of Functionalized Bis (mercaptoimidazolyl)borates

This compound can be used to prepare functionalized bis (mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . It binds to the receptor with an affinity in the range from 22 nM to 250 nM . This interaction can lead to changes in the receptor’s activity, influencing the contraction of smooth muscles in various parts of the body .

Biochemical Pathways

The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . When N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide binds to these receptors, it can affect the signaling pathways associated with these neurotransmitters . This can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

The pharmacokinetic properties of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide, including its absorption, distribution, metabolism, and excretion (ADME), have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide’s action are primarily related to its interaction with the α1-AR . By binding to this receptor, the compound can influence the contraction of smooth muscles in various parts of the body, potentially affecting conditions such as hypertension, benign prostate hyperplasia, and certain neurological conditions .

Action Environment

The action, efficacy, and stability of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide can be influenced by various environmental factors. These can include the presence of other molecules in the body that can interact with the compound or its target, the α1-AR

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-25-18-7-3-2-6-17(18)22-13-11-21(12-14-22)10-9-20-26(23,24)16-5-4-8-19-15-16/h2-8,15,20H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZRSPTWASBSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide

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